(1E)-2-chloroethene-1-sulfonyl fluoride
Description
Properties
CAS No. |
1648-93-7 |
|---|---|
Molecular Formula |
C2H2ClFO2S |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The most straightforward approach involves the reaction of vinyl chloride (C₂H₃Cl) with sulfuryl fluoride (SO₂F₂) under controlled conditions. This method capitalizes on the electrophilic nature of sulfuryl fluoride, which undergoes radical or polar addition across the carbon-carbon double bond of vinyl chloride. The reaction typically proceeds at ambient or slightly elevated temperatures (20–50°C) in inert solvents such as dichloromethane or tetrahydrofuran.
Key steps include:
Yield and Optimization
Yields for this method range from 60% to 85%, depending on reaction time and purity of starting materials. Excess sulfuryl fluoride (2.0–3.0 equivalents) is often employed to drive the reaction to completion. Notably, the use of radical initiators like azobisisobutyronitrile (AIBN) can enhance reaction efficiency, reducing completion time from 24 hours to 8–12 hours.
Halide Exchange from (1E)-2-Chloroethene-1-Sulfonyl Chloride
Methodology
This two-step synthesis begins with the preparation of (1E)-2-chloroethene-1-sulfonyl chloride (C₂H₂Cl₂O₂S), followed by fluoride substitution. The sulfonyl chloride precursor is synthesized via chlorosulfonation of acetylene derivatives or direct sulfonation of vinyl chloride using chlorosulfonic acid (HSO₃Cl). Subsequent treatment with potassium fluoride (KF) in aqueous or polar aprotic solvents (e.g., acetone, dimethylformamide) facilitates the chloride-to-fluoride exchange.
Representative Procedure :
Challenges and Solutions
The reaction is highly moisture-sensitive, necessitating strict anhydrous conditions. Yields improve significantly (70–90%) when using phase-transfer catalysts like 18-crown-6, which enhances fluoride ion mobility in nonpolar solvents.
Photocatalytic Fluorosulfonylation of Vinyl Chloride
Innovative Approach
A recent advancement employs photocatalytic conditions to achieve regioselective fluorosulfonylation. This method utilizes imidazolium sulfonyl fluoride reagents (e.g., 2a-2e from) and visible light irradiation to generate sulfonyl radicals, which add to the alkene substrate.
Key Components :
Mechanistic Insights
Density functional theory (DFT) calculations suggest a radical chain mechanism:
-
Photoexcitation : The iridium catalyst absorbs light, generating a excited state that oxidizes the imidazolium reagent.
-
Radical Formation : Homolytic cleavage releases a sulfonyl fluoride radical (- SO₂F).
-
Addition : The radical adds to vinyl chloride, followed by hydrogen atom transfer (HAT) to yield the product.
This method achieves yields of 55–75% with excellent stereochemical control, favoring the (E)-isomer.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Radical Addition | Vinyl chloride, SO₂F₂, AIBN | 20–50°C, 8–24 h | 60–85% | Simple setup, scalable | Requires excess SO₂F₂ |
| Halide Exchange | Sulfonyl chloride, KF, crown ether | 25°C, anhydrous, 6–8 h | 70–90% | High purity, two-step process | Moisture-sensitive intermediates |
| Photocatalytic | Imidazolium reagent, Ir catalyst | Blue LEDs, 12–24 h | 55–75% | Stereoselective, mild conditions | High catalyst cost |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: (1E)-2-chloroethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride, sodium azide, and various amines are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Chemistry: (1E)-2-chloroethene-1-sulfonyl fluoride is used as an electrophilic warhead in click chemistry, particularly in sulfur(vi)-fluoride exchange (SuFEx) reactions . This reactivity makes it valuable for the synthesis of complex molecules and functional materials.
Biology and Medicine: In biological research, this compound is utilized as a covalent inhibitor for enzymes containing nucleophilic residues such as serine and cysteine . This property is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to form stable sulfonyl fluoride linkages . It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1E)-2-chloroethene-1-sulfonyl fluoride involves its reactivity with nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine or cysteine residues in enzymes . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Hydrogen: The chloro substituent in this compound introduces steric and electronic effects absent in prop-2-ene-1-sulfonyl fluoride.
- Backbone Differences: Phosphonofluoridates (e.g., O-1-ethylheptyl ethylphosphonofluoridate) feature phosphorus-based cores, which confer distinct hydrolytic stability and biological activity compared to sulfur-based sulfonyl fluorides .
Physical and Chemical Properties
| Property | This compound | Prop-2-ene-1-sulfonyl fluoride | O-1-Ethylheptyl ethylphosphonofluoridate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~120–130 (estimated) | >200 (high due to long alkyl chains) |
| Solubility | Likely polar aprotic solvents | Dichloromethane, THF | Lipophilic solvents (e.g., hexane) |
| Hydrolytic Stability | Moderate (stable in anhydrous conditions) | High | Low (prone to hydrolysis at phosphorus) |
Notes:
- The chloroethene group in this compound may reduce solubility in water compared to allyl analogs.
- Phosphonofluoridates exhibit lower hydrolytic stability due to the labile P–F bond, limiting their utility in aqueous environments .
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Weight (g/mol) | Electrophilicity (Relative) | Hydrolytic Half-Life (pH 7) |
|---|---|---|---|
| This compound | 148.55 | High | ~24 hours |
| Prop-2-ene-1-sulfonyl fluoride | 136.13 | Moderate | ~48 hours |
| O-1-Ethylheptyl ethylphosphonofluoridate | 238.28 | Low | <1 hour |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1E)-2-chloroethene-1-sulfonyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of chloroethene derivatives followed by fluorination. A two-step approach involves chlorosulfonation of ethylene derivatives using reagents like chlorosulfonic acid, followed by halogen exchange with fluoride sources (e.g., KF) under anhydrous conditions . Temperature control (0–5°C) minimizes side reactions like hydrolysis, while solvents such as dichloromethane improve selectivity. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. How does the stereochemistry (E-configuration) of the compound affect its reactivity in nucleophilic substitutions?
- Methodological Answer : The (E)-configuration stabilizes the sulfonyl fluoride group through reduced steric hindrance, enhancing electrophilicity at the sulfur center. Kinetic studies using stopped-flow spectroscopy show that amines react 20–30% faster with the (E)-isomer compared to (Z) due to favorable orbital alignment . Steric maps derived from X-ray crystallography confirm this reactivity trend .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber glass vessels under nitrogen at –20°C to prevent hydrolysis. Moisture-sensitive degradation products (e.g., sulfonic acids) form at >5% humidity, detectable via FT-IR peaks at 1150 cm⁻¹ (S=O stretch) . Additives like molecular sieves (3Å) extend shelf life to 6–12 months .
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodological Answer : Use NMR (δ –60 to –65 ppm for S–F) and LC-MS (ESI⁻ mode, m/z 161 [M–H]⁻) for purity assessment. GC-MS with a polar column (e.g., DB-FFAP) resolves volatile byproducts like chloroethene sulfonic acid . Quantify hydrolyzed impurities via ion chromatography (detection limit: 0.1% w/w) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in complex reaction systems (e.g., enzyme inhibition studies)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electrophilic sulfur center’s interaction with nucleophilic residues (e.g., lysine in enzymes). MD simulations reveal binding affinities (ΔG ~ –8 kcal/mol) in aqueous environments, validated by kinetic assays . Transition state analysis identifies rate-limiting steps in sulfonamide formation .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and amine basicity. Design a DOE (Design of Experiments) varying solvent (dielectric constant 7–38), temperature (0–40°C), and amine pKa (5–11). Response surface modeling identifies optimal conditions (e.g., triethylamine in THF at 25°C, yield 78% ± 3%) .
Q. How does the fluorine atom in the sulfonyl fluoride group influence biological activity compared to sulfonyl chlorides?
- Methodological Answer : The S–F bond’s hydrolytic stability (t₁/₂ >24 h in PBS vs. <1 h for S–Cl) allows sustained target engagement in vitro. Fluorine’s electronegativity enhances binding to serine hydrolases (Kd 0.5–2 μM), confirmed by X-ray co-crystallography . Compare IC₅₀ values in enzyme inhibition assays (e.g., 10 nM vs. 50 nM for S–Cl analogues) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
